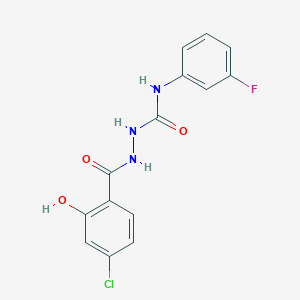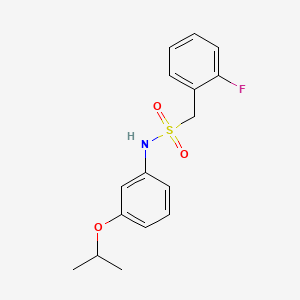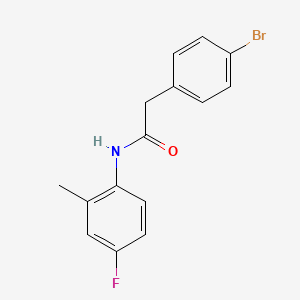
2-(4-chloro-2-hydroxybenzoyl)-N-(3-fluorophenyl)hydrazinecarboxamide
説明
2-(4-chloro-2-hydroxybenzoyl)-N-(3-fluorophenyl)hydrazinecarboxamide, also known as CF3, is a compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. CF3 has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
作用機序
The mechanism of action of 2-(4-chloro-2-hydroxybenzoyl)-N-(3-fluorophenyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and inflammation. 2-(4-chloro-2-hydroxybenzoyl)-N-(3-fluorophenyl)hydrazinecarboxamide has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(4-chloro-2-hydroxybenzoyl)-N-(3-fluorophenyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the prevention of cancer. 2-(4-chloro-2-hydroxybenzoyl)-N-(3-fluorophenyl)hydrazinecarboxamide has also been shown to reduce the production of inflammatory mediators, which can help to reduce inflammation in various disease states.
実験室実験の利点と制限
2-(4-chloro-2-hydroxybenzoyl)-N-(3-fluorophenyl)hydrazinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. However, 2-(4-chloro-2-hydroxybenzoyl)-N-(3-fluorophenyl)hydrazinecarboxamide also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results from experiments.
将来の方向性
There are several future directions for research on 2-(4-chloro-2-hydroxybenzoyl)-N-(3-fluorophenyl)hydrazinecarboxamide. One potential area of research is the development of more potent analogs of 2-(4-chloro-2-hydroxybenzoyl)-N-(3-fluorophenyl)hydrazinecarboxamide that could be used as therapeutic agents. Another area of research is the investigation of the mechanism of action of 2-(4-chloro-2-hydroxybenzoyl)-N-(3-fluorophenyl)hydrazinecarboxamide, which could help to identify new targets for drug development. Additionally, more studies are needed to determine the safety and efficacy of 2-(4-chloro-2-hydroxybenzoyl)-N-(3-fluorophenyl)hydrazinecarboxamide in humans, which could pave the way for its use as a therapeutic agent in various disease states.
科学的研究の応用
2-(4-chloro-2-hydroxybenzoyl)-N-(3-fluorophenyl)hydrazinecarboxamide has been studied extensively for its potential applications in various fields of research. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. 2-(4-chloro-2-hydroxybenzoyl)-N-(3-fluorophenyl)hydrazinecarboxamide has also been studied for its potential as an anti-inflammatory agent, with research indicating that it may be effective in reducing inflammation in various animal models.
特性
IUPAC Name |
1-[(4-chloro-2-hydroxybenzoyl)amino]-3-(3-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3O3/c15-8-4-5-11(12(20)6-8)13(21)18-19-14(22)17-10-3-1-2-9(16)7-10/h1-7,20H,(H,18,21)(H2,17,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFZUTXHHKDBQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NNC(=O)C2=C(C=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chloro-2-hydroxyphenyl)carbonyl]-N-(3-fluorophenyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4777128.png)


![isopropyl 2-{[(3-imino-3H-benzo[f]chromen-2-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4777142.png)
![2-(phenoxymethyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4777152.png)

![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5,7-dimethyl-2H-chromen-2-one](/img/structure/B4777170.png)
![2-{[(3-{[(3-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4777182.png)
![N-[4-({[(4-methoxyphenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B4777187.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-bromo-2,6-dimethylphenyl)acetamide](/img/structure/B4777200.png)
![2-({[3-(anilinocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4777213.png)
![2-[(3-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4777217.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4777218.png)